1,7-Naphthyridine 7-oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-oxido-1,7-naphthyridin-7-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-10-5-3-7-2-1-4-9-8(7)6-10/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKVQGLSKHFPJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=[N+](C=C2)[O-])N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Computational and Theoretical Investigations on 1,7 Naphthyridine N Oxides
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, offering a microscopic view of molecular systems. For naphthyridine scaffolds, these methods are employed to predict a wide array of properties, from molecular geometry to electronic transitions and reactivity.
Density Functional Theory (DFT) stands as a robust and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.govuchicago.edu DFT calculations, particularly using the B3LYP hybrid functional, have proven effective in predicting theoretical properties that align well with experimental findings for various heterocyclic systems. researchgate.netresearchgate.net This method is instrumental in determining equilibrium geometry, total energy, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and Mullikan atomic charges. researchgate.net
In the context of naphthyridine derivatives, DFT has been applied to optimize molecular structures and understand their electronic properties in relation to their biological activity. researchgate.netresearchgate.net For instance, studies on related 1,8-naphthyridine (B1210474) derivatives have used DFT at the B3LYP/6-31(d) level to correlate electronic properties with cytotoxic activity. researchgate.net The HOMO and LUMO energy gap is a critical parameter derived from these calculations, providing insights into the chemical reactivity and kinetic stability of the molecule. Furthermore, DFT is employed to elucidate complex reaction mechanisms. Studies on related catalyst systems have used DFT to map out energy profiles for reactions such as the α-alkylation of ketones, revealing that certain structural modifications to the catalyst can lower the energy barrier, thereby enhancing catalytic activity. researchgate.net
Table 1: Key Parameters Calculated Using DFT for Naphthyridine Derivatives
| Calculated Parameter | Significance in Molecular Analysis | Typical DFT Functional/Basis Set |
|---|---|---|
| Optimized Molecular Geometry | Provides the most stable 3D structure of the molecule. | B3LYP / 6-31G(d) or 6-311G(d,p) |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity, kinetic stability, and electronic excitation energy. | B3LYP / 6-31G(d) |
| Mullikan Atomic Charges | Helps in understanding the electrostatic potential and reactivity sites within the molecule. | B3LYP / 6-311G(d,p) |
| Reaction Energy Barriers | Elucidates the feasibility and kinetics of a chemical reaction mechanism. | B3LYP / various |
Semi-empirical methods offer a computationally less expensive alternative to ab initio methods like DFT, making them suitable for studying large molecular systems and performing extensive conformational sampling. nih.gov These methods, such as AM1, PM3, and the more recent PM6, are derived from Hartree-Fock theory but use empirical parameters to simplify calculations, particularly by neglecting certain complex integrals. nih.govmpg.deuni-muenchen.de
In the study of 1,7-naphthyridine (B1217170) analogues, semi-empirical methods like AM1 have been used as a preliminary step in computational workflows. researchgate.net For example, geometry optimization using AM1 can be performed to obtain low-energy conformers before proceeding with more computationally intensive DFT calculations or for generating structures for descriptor calculation in QSAR studies. researchgate.net The primary advantage of these methods is their speed, which allows for the rapid exploration of a molecule's potential energy surface to identify stable conformations. researchgate.net While they are generally less accurate than DFT, modern semi-empirical methods have been specifically parameterized to better describe noncovalent interactions, which are crucial for conformational analysis. nih.govmpg.de
The application of semi-empirical methods can significantly accelerate molecular property calculations. case.edu They can be used to generate initial guesses for wavefunctions or to act as preconditioners in more complex ab initio calculations, reducing the number of iterations required to achieve convergence. case.edu
Molecular Modeling and Docking Studies of 1,7-Naphthyridine Analogs
Molecular modeling and docking are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecular target, typically a protein or nucleic acid. tandfonline.comsemanticscholar.org These studies are fundamental in drug discovery for understanding binding modes and predicting binding affinities.
For 1,7-naphthyridine analogues, molecular docking has been utilized to gain structural insights into their inhibitory activity against specific biological targets. nih.gov In a study targeting the PIP4K2A lipid kinase, docking was performed to understand how these analogues bind to the receptor. nih.gov The results indicated that hydrogen bonding, pi-pi interactions, and pi-cation interactions are key forces governing the binding. nih.gov Specific compounds were identified as having a high binding affinity, with their interaction patterns providing a structural basis for their observed biological activity. nih.gov
Similarly, docking studies on related 1,8-naphthyridine derivatives targeting DNA topoisomerase II and the human estrogen receptor have demonstrated their potential as anticancer agents. researchgate.netresearchgate.net These studies often reveal that the designed ligands can exhibit superior binding affinities compared to standard drugs, highlighting key interactions with amino acid residues in the target's active site. researchgate.netresearchgate.net
Table 2: Representative Molecular Docking Findings for Naphthyridine Derivatives
| Naphthyridine Scaffold | Biological Target | Key Interacting Residues | Types of Interactions | Predicted Binding Affinity (kcal/mol) |
|---|---|---|---|---|
| 1,7-Naphthyridine | PIP4K2A | Not Specified | Hydrogen bonding, pi-pi, pi-cation | High affinity for lead compounds |
| 1,8-Naphthyridine | Human Estrogen Receptor | Not Specified | Not Specified | -147.8 (for compound C13) |
| 1,8-Naphthyridine | DNA Topoisomerase II | Not Specified | Not Specified | -9.3 to -8.9 (for designed ligands) |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Naphthyridine Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net The goal is to develop predictive models that can estimate the activity of new, unsynthesized compounds.
For naphthyridine derivatives, QSAR models have been successfully developed to predict their inhibitory activity against various targets. researchgate.netnih.gov In a study on 1,7-naphthyridine analogues as PIP4K2A inhibitors, QSAR models were built using molecular descriptors selected through methods like the Genetic Function Algorithm (GFA). nih.gov These descriptors quantify various physicochemical properties of the molecules. The resulting models showed a strong correlation between the predicted and experimental inhibitory activities. nih.gov
Another study on 1,8-naphthyridine derivatives targeting DNA topoisomerase II developed a robust QSAR model using multiple linear regression. researchgate.net This model achieved a high coefficient of determination (R²) and was validated externally, demonstrating its reliability in predicting the biological activity of new compounds. researchgate.net Such models are invaluable as they provide guidelines for the structural modifications needed to enhance the desired activity of the naphthyridine scaffold.
Application of Machine Learning in Predicting Activities and Properties of Naphthyridine Scaffolds
Machine learning (ML), a subset of artificial intelligence, is increasingly being applied in drug discovery to build sophisticated predictive models for molecular activities and properties. mdpi.comnih.gov These methods can capture complex, non-linear relationships between molecular features and biological outcomes that may be missed by traditional QSAR approaches. researchgate.net
Several machine learning algorithms have been used to investigate the quantitative relationship between the structures of 1,7-naphthyridine analogues and their inhibitory activities. nih.gov Models were developed using Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), and Support Vector Machines (SVM). nih.gov The SVM model, in particular, performed exceptionally well in predicting the PIP4K2A inhibitory activity, yielding high values for the training set correlation coefficient (RTR) and the external test set predictive ability (QEX). nih.gov
The predictive power of ML extends beyond biological activity to include physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govchemrxiv.org By training on large datasets, ML models can learn to predict these properties for novel naphthyridine scaffolds, thereby accelerating the drug design process by prioritizing compounds with favorable profiles for further development. chemrxiv.org The combination of different ML models can provide unique insights into the structure-activity relationships of inhibitors, offering valuable guidance for the design of novel therapeutic agents. nih.gov
Table 3: Comparison of Machine Learning Models for Predicting PIP4K2A Inhibitory Activity of 1,7-Naphthyridine Analogues
| Machine Learning Algorithm | Abbreviation | Performance Metric (RTR) | Performance Metric (QEX) | Key Feature |
|---|---|---|---|---|
| Multiple Linear Regression | MLR | Good | Good | Provides easily interpretable linear models. |
| Artificial Neural Network | ANN | Very Good | Very Good | Capable of modeling complex non-linear relationships. |
| Support Vector Machine | SVM | 0.9845 | 0.8793 | Excellent performance, often considered the best-performing model in comparative studies. |
Structure Activity Relationship Sar Methodologies for 1,7 Naphthyridine N Oxides
Critical Role of the N-Oxide Moiety in Modulating Biological Activity and Selectivity
The introduction of an N-oxide at either the N1 or N7 position of the 1,7-naphthyridine (B1217170) ring system has been demonstrated to be a critical determinant of biological activity. Research targeting p38α MAP kinase, a key enzyme in inflammatory pathways, has revealed that the N-oxide functionality is essential for potent inhibition. nih.gov
A comparative analysis of a series of 1,7-naphthyridine derivatives highlighted the dramatic impact of N-oxidation. For instance, the parent compound, 4-(2,4-difluorophenyl)-8-(2-methylphenyl)-1,7-naphthyridine, exhibited only weak inhibition of p38α. However, the introduction of an N-oxide at the N1 position resulted in a significant enhancement of inhibitory activity. nih.gov This suggests that the N-oxide oxygen plays a crucial role in the binding interaction with the target enzyme.
Interestingly, the position of the N-oxide is also a critical factor. While the 1-oxide derivative showed potent p38α inhibition, the corresponding 7-oxide isomer, 4-(2,4-Difluorophenyl)-8-(2-methylphenyl)-1,7-naphthyridine 7-Oxide, was found to be inactive. nih.gov This stark difference in activity underscores the specific spatial and electronic requirements of the enzyme's active site, where the N-oxide at the N1 position is crucial for a productive binding event, likely through the formation of key hydrogen bonds. The N-oxide moiety not only enhances potency but also contributes to the selectivity of these inhibitors against other related kinases. nih.gov
Table 1: Comparative p38α Inhibitory Activity of 1,7-Naphthyridine Derivatives
| Compound Name | N-Oxide Position | p38α Inhibition (IC₅₀, nM) |
| 4-(2,4-difluorophenyl)-8-(2-methylphenyl)-1,7-naphthyridine | None | >1000 |
| 4-(2,4-difluorophenyl)-8-(2-methylphenyl)-1,7-naphthyridine 1-oxide | 1 | 68 |
| 4-(2,4-Difluorophenyl)-8-(2-methylphenyl)-1,7-naphthyridine 7-Oxide | 7 | >1000 |
Elucidation of Key Pharmacophoric Features within the 1,7-Naphthyridine Scaffold for Target Interactions
Pharmacophore modeling based on the active 1,7-naphthyridine N-oxides has identified several key features essential for potent target interaction, particularly with p38α MAP kinase. These features include:
A Hydrogen Bond Acceptor: The N-oxide oxygen at the N1 position serves as a critical hydrogen bond acceptor, interacting with key amino acid residues within the ATP-binding site of the kinase. This interaction is considered a primary driver of the compound's inhibitory potency. nih.gov The inactivity of the 7-oxide isomer suggests that the geometry of the active site cannot accommodate a hydrogen bond acceptor at this position. nih.gov
A Planar Heterocyclic Core: The rigid and planar structure of the 1,7-naphthyridine ring system provides a suitable scaffold to orient the key interacting moieties in a spatially optimal conformation for binding to the target.
Rational Design Strategies for Optimizing Biological Activity and Modulating Target Interactions
The insights gained from SAR studies have paved the way for rational design strategies to optimize the biological activity of 1,7-naphthyridine N-oxides. A primary strategy involves leveraging the essential role of the N1-oxide as a potent hydrogen bond acceptor.
One successful approach has been the bioisosteric replacement of other functional groups with the N-oxide moiety. In the development of kinase inhibitors, the heterocyclic N-oxide motif has been shown to be a superior alternative to a carbonyl group in forming critical hydrogen bonding networks. nih.gov This strategy can lead to improved potency and selectivity.
Furthermore, the differential activity observed between the 1-oxide and 7-oxide isomers provides a clear direction for rational drug design. Efforts to develop potent 1,7-naphthyridine-based inhibitors should focus on synthetic routes that selectively yield the N1-oxide. The inactivity of the 7-oxide isomer suggests that this position may be more amenable to substitutions aimed at improving physicochemical properties, such as solubility and metabolic stability, without compromising the core binding interactions governed by the N1-oxide and the aromatic substituents.
Spectroscopic Characterization and Structural Elucidation Techniques for 1,7 Naphthyridine N Oxides
Nuclear Magnetic Resonance (NMR) Spectroscopy for Regio- and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 1,7-naphthyridine (B1217170) N-oxides. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous regioisomeric assignment.
The ¹H NMR spectrum of the parent 1,7-naphthyridine displays characteristic patterns for its protons. sphinxsai.com The introduction of an N-oxide function at the N-7 position significantly alters the electronic distribution within the molecule, leading to predictable changes in the chemical shifts of nearby protons. The N-oxide group exerts a strong deshielding effect on the adjacent protons (H-6 and H-8) due to the inductive effect of the N⁺-O⁻ dipole and the associated positive charge on the nitrogen atom. Consequently, the signals for H-8 and H-6 in 1,7-naphthyridine 7-oxide are expected to shift downfield compared to the parent compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Changes for this compound Relative to 1,7-Naphthyridine
| Atom | Predicted ¹H Shift Change (ppm) | Predicted ¹³C Shift Change (ppm) | Rationale |
| H-2 | Minor | Minimal electronic effect from distant N-oxide. | |
| H-3 | Minor | Minimal electronic effect from distant N-oxide. | |
| H-4 | Minor | Minimal electronic effect from distant N-oxide. | |
| H-5 | Minor | Moderate deshielding due to influence on the adjacent ring. | |
| H-6 | Significant Downfield Shift | Strong deshielding from adjacent N⁺-O⁻ group. | |
| H-8 | Significant Downfield Shift | Strong deshielding from adjacent N⁺-O⁻ group. | |
| C-2 | Minor | Minimal electronic effect. | |
| C-3 | Minor | Minimal electronic effect. | |
| C-4 | Minor | Minimal electronic effect. | |
| C-4a | Minor | Moderate electronic effect. | |
| C-5 | Minor | Moderate electronic effect. | |
| C-6 | Significant Downfield Shift | Strong deshielding from adjacent N⁺-O⁻ group. | |
| C-8 | Significant Downfield Shift | Strong deshielding from adjacent N⁺-O⁻ group. | |
| C-8a | Significant Downfield Shift | Strong deshielding from adjacent N⁺-O⁻ group. |
Infrared (IR) Spectroscopy in the Identification of Key Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. For this compound, the most diagnostic absorption band is that of the N-O stretching vibration. Aromatic N-oxides typically exhibit a strong and characteristic N-O stretching band in the region of 1250-1300 cm⁻¹. acs.orgmsu.edu This band is often sharp and provides clear evidence for the presence of the N-oxide functionality. For pyridine (B92270) N-oxide, this vibration is assigned to a band at approximately 1254 cm⁻¹. ias.ac.in
Other key absorptions in the IR spectrum of this compound include C-H stretching vibrations for the aromatic protons, which typically appear above 3000 cm⁻¹. sphinxsai.commsu.edu The region between 1350 and 1600 cm⁻¹ contains multiple bands corresponding to the C=C and C=N ring skeletal vibrations of the naphthyridine core. sphinxsai.com The fingerprint region (below 1000 cm⁻¹) contains C-H out-of-plane bending vibrations, which are characteristic of the substitution pattern on the aromatic rings.
Table 2: Key Infrared Absorption Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Ring Skeletal Vibrations (C=C, C=N) | 1350 - 1600 | Medium to Strong |
| N-O Stretch | 1250 - 1300 | Strong |
| C-H Out-of-Plane Bending | 700 - 900 | Strong |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is crucial for determining the molecular weight of this compound and for providing structural information through fragmentation analysis. The molecular formula of this compound is C₈H₆N₂O, corresponding to a molecular weight of approximately 146.15 g/mol . guidechem.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.
The fragmentation pattern of N-oxides under mass spectrometric analysis is highly characteristic. A common and diagnostic fragmentation pathway is the loss of an oxygen atom, resulting in a prominent [M-16]⁺ or [M+H-16]⁺ peak. nih.gov This "deoxygenation" is often induced by thermal processes within the ion source and serves as strong evidence for an N-oxide structure. nih.gov Another characteristic fragmentation is the elimination of a hydroxyl radical (•OH), leading to an [M-17]⁺ or [M+H-17]⁺ fragment, which arises from the N→O functional group. researchgate.net
Table 3: Expected Key Ions in the Mass Spectrum of this compound
| Ion | Description | Expected m/z (for C₈H₆N₂O) |
| [M]⁺ | Molecular Ion | 146 |
| [M+H]⁺ | Protonated Molecular Ion | 147 |
| [M-O]⁺ or [M+H-O]⁺ | Loss of Oxygen | 130 or 131 |
| [M-OH]⁺ or [M+H-OH]⁺ | Loss of Hydroxyl Radical | 129 or 130 |
X-ray Crystallography for Definitive Solid-State Structural Determination of Naphthyridine Derivatives
X-ray crystallography provides the most definitive and unambiguous structural information for crystalline solids. While a specific structure for this compound may not be widely published, the technique is the gold standard for the structural analysis of naphthyridine derivatives. nih.govnih.gov
A single-crystal X-ray diffraction study of this compound would yield a three-dimensional model of the molecule in the solid state. This analysis would confirm the planarity of the naphthyridine ring system and precisely determine all bond lengths and angles. Of particular interest would be the N-O bond length and the effect of the N-oxide group on the geometry of the pyridine ring to which it is attached. Furthermore, X-ray crystallography reveals intermolecular interactions, such as pi-stacking or hydrogen bonding, which govern the crystal packing arrangement.
Table 4: Structural Parameters Determined by X-ray Crystallography
| Parameter | Information Provided |
| Unit Cell Dimensions | Dimensions and angles of the basic repeating unit of the crystal. |
| Bond Lengths | Precise distances between bonded atoms (e.g., N-O, C-N, C-C). |
| Bond Angles | Angles between adjacent bonds, defining molecular geometry. |
| Torsional Angles | Dihedral angles, describing the conformation of the molecule. |
| Intermolecular Contacts | Information on crystal packing forces (e.g., stacking distances, hydrogen bonds). |
UV-Visible Spectroscopy in Conjugation and Electronic Transition Analysis
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. This technique provides insights into the electronic structure and conjugation within the this compound molecule.
The parent 1,7-naphthyridine, as an aromatic system, exhibits characteristic π→π* transitions. nist.gov The introduction of the N-oxide group acts as an auxochrome, perturbing the π-electron system. This perturbation typically results in a bathochromic (red) shift of the π→π* absorption bands to longer wavelengths. Additionally, the oxygen atom of the N-oxide group possesses non-bonding electrons, which can give rise to a weak, long-wavelength n→π* transition. The position and intensity of these absorption bands can be influenced by the solvent polarity, providing further information about the nature of the electronic transitions. acs.org
Table 5: Expected Electronic Transitions for this compound
| Transition Type | Description | Expected Wavelength Region |
| π→π | Promotion of an electron from a π bonding orbital to a π antibonding orbital. | Typically shifted to longer wavelengths compared to the parent naphthyridine. |
| n→π | Promotion of a non-bonding electron (from the N-oxide oxygen) to a π antibonding orbital. | Expected at longer wavelengths, often with low intensity. |
Emerging Applications and Future Research Directions of 1,7 Naphthyridine N Oxides
1,7-Naphthyridine (B1217170) N-Oxides as Versatile Building Blocks in Complex Organic Synthesis
The N-oxide function transforms the 1,7-naphthyridine ring into a highly versatile synthetic intermediate. The presence of the formally negatively charged oxygen and positively charged nitrogen activates the heterocyclic ring, facilitating a range of chemical transformations that are difficult to achieve with the parent heterocycle. mdpi.com This enhanced reactivity allows for the use of 1,7-naphthyridine 7-oxide as a foundational building block for constructing more complex molecular architectures.
The primary ways in which the N-oxide group enhances synthetic utility include:
Activation for Nucleophilic Substitution: The N-oxide group withdraws electron density from the ring, particularly at the positions ortho (C-6 and C-8) and para (no para position relative to N-7) to the N-oxide, making them susceptible to attack by nucleophiles. This allows for the direct introduction of various functional groups. For instance, in the related 1,5-naphthyridine (B1222797) series, the formation of an N-oxide intermediate is a key step for introducing cyano or chloro groups onto the ring system. nih.gov
Directing Group for C-H Functionalization: The N-oxide oxygen can act as a directing group in metal-catalyzed C-H functionalization reactions. This provides a powerful and atom-economical way to forge new carbon-carbon and carbon-heteroatom bonds at specific positions, a crucial strategy in modern synthetic chemistry.
Participation in Catalysis: The N-oxide moiety can be incorporated into ligands for transition metal catalysts. A manganese(I) complex featuring a 1,8-naphthyridine-N-oxide scaffold has been developed and successfully employed as a catalyst for the α-alkylation of ketones with primary alcohols. researchgate.netacs.org This demonstrates the potential of the N-oxide scaffold to actively participate in catalytic cycles, enabling challenging bond formations under mild conditions.
The reactivity of the N-oxide can be leveraged in a variety of synthetic operations, as summarized in the table below.
| Reaction Type | Role of the N-Oxide Group | Potential Product | Reference Example (Isomer) |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | Activates the ring for nucleophilic attack | Cyano-, Halo-, or Amino-substituted 1,7-naphthyridines | Cyanation/Chlorination of 1,5-Naphthyridine nih.gov |
| Metal-Catalyzed C-H Functionalization | Directs catalyst to specific C-H bonds | Aryl- or Alkyl-substituted 1,7-naphthyridines | General reactivity of heteroaromatic N-oxides mdpi.com |
| Catalytic C-C Bond Formation | Component of a ligand scaffold to modulate catalyst activity | α-Alkylated ketones | Mn(I)-catalyzed alkylation (1,8-Naphthyridine-N-oxide) researchgate.net |
| Deoxygenative Functionalization | Acts as an internal oxidant, allowing functionalization and subsequent removal of the oxygen | Functionalized 1,7-naphthyridines | General reactivity of heteroaromatic N-oxides nih.gov |
Applications in Advanced Materials Science (e.g., Optical Switching, Organic Electronics)
Naphthyridine-based compounds are gaining prominence in materials science, particularly in the field of organic electronics. Their electron-deficient nature makes them suitable candidates for n-type semiconductors, which are essential components in devices like Organic Light-Emitting Diodes (OLEDs). rsc.orgacs.org While research has largely focused on other isomers, the fundamental properties of the naphthyridine core suggest significant potential for this compound.
Derivatives of 1,8-naphthyridine (B1210474) have been synthesized and shown to possess properties highly desirable for OLED applications, including high thermal stability, high electron affinities, and excellent fluorescence quantum yields. rsc.orgresearchgate.net These characteristics are crucial for creating efficient and durable electronic devices.
The introduction of the 7-oxide group to the 1,7-naphthyridine scaffold is expected to further modulate these properties in beneficial ways. The N→O bond is highly polar, which can significantly impact the intermolecular interactions in the solid state, potentially improving thin-film morphology and charge transport characteristics. Furthermore, this polarity can be used to fine-tune the energy levels (HOMO/LUMO) of the material, allowing for better energy alignment with other layers in an OLED device, which is critical for efficient charge injection and recombination. researchgate.net
| Property | Observed Value (for 1,8-Naphthyridine Derivatives) | Significance for Organic Electronics | Potential Influence of 7-Oxide Group |
|---|---|---|---|
| Glass-Transition Temp (Tg) | 65–105 °C | Ensures morphological stability of the thin film at operating temperatures. | May increase Tg due to strong dipole-dipole interactions. |
| Decomposition Temp (Td) | 380–400 °C | Indicates high thermal stability required for device fabrication and longevity. | Expected to remain high, maintaining thermal robustness. |
| Electron Affinity | 2.79–3.00 eV | Facilitates efficient electron injection and transport (n-type character). | Likely to increase electron affinity, enhancing n-type properties. |
| Photoluminescence Quantum Yield | 0.70–1.0 | Determines the efficiency of light emission. High values are essential for bright OLEDs. | Could tune emission wavelength and efficiency. |
Data derived from studies on 1,8-naphthyridine oligomers. rsc.orgresearchgate.net
Future research will likely explore the synthesis of this compound derivatives and the characterization of their photophysical and electronic properties to validate their potential as a new class of materials for advanced applications like OLEDs, organic field-effect transistors (OFETs), and nonlinear optics.
Role of N-Oxides in Ligand Design for Molecular Recognition and Chemical Sensing
The this compound scaffold is a promising platform for the rational design of ligands for molecular recognition and chemical sensing. The introduction of the N-oxide group provides a unique combination of steric and electronic features that can be exploited to achieve selective binding to target ions or molecules.
The key features of the N-oxide in this context are:
Hydrogen Bond Acceptor: The oxygen atom of the N-oxide group is a strong hydrogen bond acceptor due to its high partial negative charge. nih.govacs.org This allows for the design of receptors that can selectively bind to hydrogen bond donors, such as specific anions or biological molecules.
Metal Coordination Site: The N-oxide oxygen can act as a powerful electron-pair donor, coordinating to metal ions. mdpi.com This property has been demonstrated in a manganese(I) complex stabilized by a 1,8-naphthyridine-N-oxide ligand. acs.org This allows for the creation of novel metal complexes with specific catalytic or sensing capabilities. The 1,7-naphthyridine core itself provides an additional nitrogen coordination site, enabling the formation of bidentate or bridging ligands.
Modulation of Electronic Properties: The N-oxide group alters the electronic distribution of the entire aromatic system. This change can be transduced into a measurable signal (e.g., a change in fluorescence or color) upon binding of a guest, which is the fundamental principle of a chemical sensor.
| Feature | Parent 1,7-Naphthyridine | This compound | Advantage in Ligand Design |
|---|---|---|---|
| Primary Binding Sites | N1 and N7 lone pairs (Lewis basic) | N1 lone pair and N7-Oxide oxygen | Offers different coordination geometry and binding preferences. |
| Hydrogen Bonding | Weak H-bond acceptor (N atoms) | Strong H-bond acceptor (Oxygen atom) | Enables strong and directed interactions for recognizing specific analytes. |
| Dipole Moment | Moderate | Significantly Increased | Enhances interactions with polar guests and can influence self-assembly. |
| Coordination Mode | Typically chelating via N1, N7 | Can be chelating (N1, O7) or bridging | Provides greater versatility in constructing polynuclear metal complexes. acs.org |
The rational design of ligands based on the this compound core could lead to highly selective sensors for environmentally or biologically important anions, or to new transition metal complexes with tailored catalytic activities.
Prospects for the Development of Novel Chemical Probes and Tools Based on this compound Scaffolds
One of the most exciting future directions for 1,7-naphthyridine N-oxides is in the development of chemical probes for biological research. A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as an enzyme or receptor, allowing researchers to study its function in living systems. chemicalprobes.org The N-oxide motif has emerged as a "smart" functional group in medicinal chemistry, capable of enhancing biological activity and selectivity. nih.gov
A landmark study on a series of 1,7-naphthyridine 1-oxides demonstrated their function as potent and selective inhibitors of p38α MAP kinase, an important target in inflammation research. nih.govdrugbank.com This study provides a compelling blueprint for the potential of the 1,7-naphthyridine N-oxide core in chemical probe development.
Key findings from the study on p38α inhibitors include:
Essential Role of the N-Oxide: Structure-activity relationship (SAR) studies revealed that the N-oxide oxygen was absolutely essential for the inhibitory activity. nih.govdrugbank.com
Determinant of Selectivity: The N-oxide was also identified as a probable determining factor for the compound's marked selectivity against other related kinases. nih.gov High selectivity is the most critical feature of a high-quality chemical probe.
Improved Physicochemical Properties: The N-oxide group can increase the water solubility and modulate the membrane permeability of a molecule, properties that are crucial for its utility in cellular and in vivo experiments. nih.govresearchgate.net
| Compound Feature | Observation in p38α Inhibitor Study (1,7-Naphthyridine 1-Oxides) | Implication for this compound Probe Development |
|---|---|---|
| N-Oxide Moiety | Essential for biological activity. | The 7-oxide can serve as a key pharmacophore for target engagement. |
| Substituents on the Ring | Modulated potency and selectivity. | The scaffold allows for systematic chemical modification to tune activity for new targets. |
| Selectivity | N-oxide was a key determinant of selectivity against other kinases. | Suggests the scaffold is well-suited for developing highly selective probes, minimizing off-target effects. |
Data derived from studies on 1,7-naphthyridine 1-oxides. nih.govdrugbank.com
The demonstrated success of the 1,7-naphthyridine 1-oxide scaffold strongly suggests that the this compound core represents a promising starting point for "probe discovery" campaigns. By decorating the core with different functional groups, libraries of compounds can be generated and screened against various biological targets. The unique electronic and steric properties conferred by the 7-oxide group could be key to discovering new, potent, and selective chemical tools to interrogate complex biological processes.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,7-naphthyridine 7-oxide, and how do reaction conditions influence product purity?
- The EMME (ethoxymethylenemalonate) synthesis is a foundational method, involving refluxing 3-aminopyridine N-oxide with diethyl ethoxymethylenemalonate in Dowtherm A to yield 3-ethoxycarbonyl-4-oxo-1,4-dihydro-1,7-naphthyridine 7-oxide . Deoxygenation and hydrolysis steps are critical for isolating the final product. Impurities often arise from incomplete deoxygenation or side reactions at the 2-position of the pyridine ring. Purity can be optimized by controlling reaction time, temperature, and stoichiometric ratios of reagents .
Q. How can NMR spectroscopy differentiate this compound from its non-oxidized analogs?
- The N-oxide group introduces distinct deshielding effects in - and -NMR spectra. For example, the N-oxide proton in this compound appears as a singlet downfield (~δ 9.5 ppm), while adjacent carbons (e.g., C-4) show significant upfield shifts due to electron withdrawal . Comparative analysis with non-oxidized derivatives (e.g., 1,7-naphthyridine) is essential for unambiguous identification.
Q. What safety protocols are critical when handling this compound intermediates during synthesis?
- Use closed systems or local exhaust ventilation to avoid inhalation of fine powders. Protective gloves (nitrile) and safety goggles are mandatory due to the compound’s irritant properties. Intermediate purification steps (e.g., column chromatography) should be conducted in a fume hood, as some derivatives (e.g., brominated analogs) release toxic fumes upon decomposition .
Advanced Research Questions
Q. How does the N-oxide group influence regioselectivity in substitution reactions of this compound?
- The N-oxide directs electrophilic substitution to the 4-position via resonance stabilization, as seen in bromination reactions where 3,5-dibromo derivatives dominate under excess Br₂ . Blocking groups (e.g., methyl at the 2-position) can redirect reactivity, enabling functionalization at otherwise inert sites. Computational studies (DFT) support these observations by mapping electron density distributions .
Q. What experimental strategies resolve contradictions in reported yields for hydrogenation of this compound?
- Conflicting yields (e.g., 7% vs. 67% for tetrahydro derivatives) arise from variations in catalysts (Pd/C vs. PtO₂) and reaction conditions (H₂ pressure, solvent). Systematic optimization using design-of-experiments (DoE) can identify critical parameters. For example, Bouvault–Blanc conditions (Na in ethanol) followed by PtO₂-catalyzed hydrogenation maximize yields of trans-decahydro derivatives .
Q. How can this compound derivatives be tailored for biological activity screening?
- Functionalization at the 6-position (e.g., carboxamide or carbonyl chloride derivatives) enhances interaction with biological targets. For instance, 7-methyl-N-(α-methylbenzyl)-8-oxo-6-p-tolyl-7,8-dihydro-1,7-naphthyridine-6-carboxamide exhibits modulatory activity in nucleic acid splicing assays. Screening should prioritize compounds with calculated cLogP <3.5 and polar surface area >70 Ų to balance solubility and membrane permeability .
Q. What analytical challenges arise in characterizing this compound derivatives, and how are they mitigated?
- Overlapping signals in NMR spectra (e.g., diastereomeric mixtures) require advanced techniques like COSY, NOESY, or -HMBC. Mass spectrometry (HRMS-ESI) is critical for confirming molecular formulas of low-yield intermediates. X-ray crystallography remains the gold standard for resolving ambiguities in regiochemistry, as seen in studies of dibromo derivatives .
Methodological Considerations
| Parameter | EMME Synthesis | Bromination | Hydrogenation |
|---|---|---|---|
| Key Reagent | Diethyl EMME | Br₂ (2.5 equiv) | H₂ (1 atm), PtO₂ |
| Temperature | 200–220°C (reflux) | 175°C (PhNO₂ solvent) | 20°C (ethanol) |
| Yield Range | 60–75% | 74% (dibromo product) | 67% (trans-decalin) |
| Critical QC | TLC (Rf = 0.3 in EtOAc) | HPLC (purity >98%) | -NMR integration |
Data Contradiction Analysis
- Example : Discrepancies in bromination yields (74% vs. trace mono-brominated products) highlight the sensitivity of stoichiometry. Excess Br₂ favors dibromination, while substoichiometric amounts still yield dibromo products due to kinetic control. Researchers should validate stoichiometry via in situ monitoring (e.g., Raman spectroscopy) to avoid overestimation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
